2-amino-N-cyclohexyl-N-methylbutanamide

Übersicht

Beschreibung

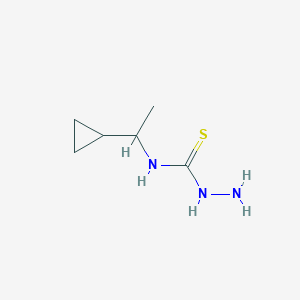

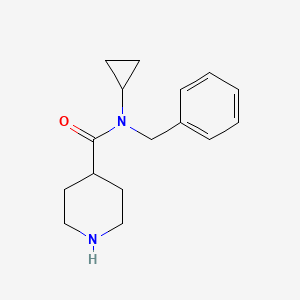

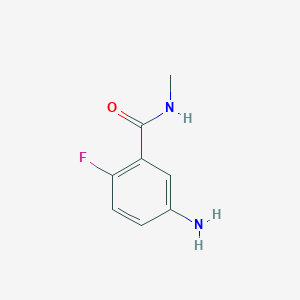

“2-amino-N-cyclohexyl-N-methylbutanamide” is a chemical compound with the molecular formula C11H22N2O . It is also known as this compound hydrochloride . The compound has a molecular weight of 198.31 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3,(H,13,14) . This indicates that the compound contains a cyclohexyl group, a methyl group, and an amide group attached to a butane backbone.

Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 198.31 . The compound should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Pain-Attenuating Properties

Research has demonstrated that primary amino acid derivatives, which are structurally related to 2-amino-N-cyclohexyl-N-methylbutanamide, exhibit pronounced activities in anticonvulsant models and neuropathic pain models. These compounds, particularly when substituted at specific sites, have shown to retain or enhance their anticonvulsant activities, surpassing those of traditional medications like phenobarbital and phenytoin in some cases (King et al., 2011). Further studies defining the structure-activity relationship of these derivatives have highlighted the importance of specific substitutions for maximizing anticonvulsant activity, suggesting a novel class of anticonvulsants (King et al., 2011).

Synthesis and Biological Activity Screening

Another study focused on the synthesis of novel N-(α-Bromoacyl)-α-amino esters containing the valyl moiety. These compounds were evaluated for their cytotoxicity, anti-inflammatory, and antibacterial activity. While they showed low levels of cytotoxicity and a lack of antibacterial and anti-inflammatory activity in tested concentrations, their physico-chemical properties and in silico toxicological study indicate potential for incorporation in prodrug strategies (Yancheva et al., 2015).

Enantioselective Inclusion and Host-Guest Chemistry

Research into enantioselective inclusion using chiral N,N′-ditrityl amino amide hosts has shown that such hosts can include several amide guests to form inclusion crystals. This process compensates for the loss of hydrogen bonds broken by the installation of trityl groups, highlighting the significance of host-guest interactions in developing highly enantioselective inclusion complexes (Megumi et al., 2013).

Antioxidant and Enzymatic Inhibition Studies

Transition metal complexes of novel amino acid-bearing Schiff base ligands have been synthesized and characterized, with studies on their antioxidant properties and selective xanthine oxidase inhibitory activities. These studies contribute to understanding the structural basis of enzymatic inhibition and potential therapeutic applications (Ikram et al., 2015).

Safety and Hazards

The compound “2-amino-N-cyclohexyl-N-methylbutanamide” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, which denotes that it is harmful or irritating .

Eigenschaften

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXUAXCPFJRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

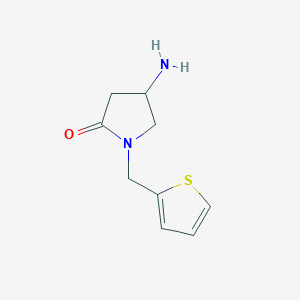

![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)

![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)